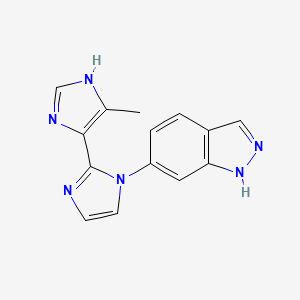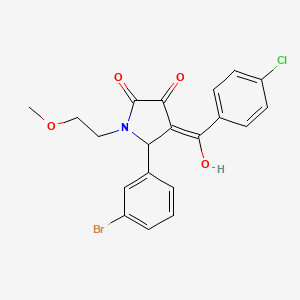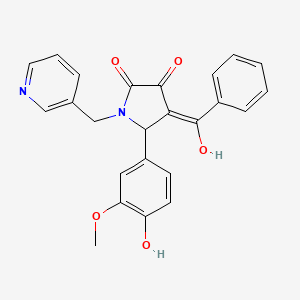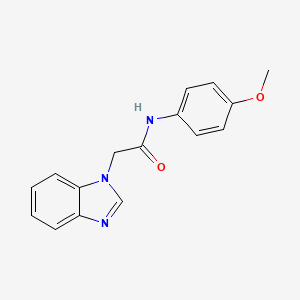![molecular formula C21H26BrNO B5408524 N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide](/img/structure/B5408524.png)
N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide is a compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications as a drug candidate.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation and pain. Additionally, it has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to the development of inflammation and pain. It has also been found to increase the levels of endocannabinoids, which are naturally occurring compounds that regulate pain and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide in lab experiments include its high potency and selectivity for specific enzymes and receptors. It is also relatively easy to synthesize, making it readily available for use in research studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the research and development of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its anti-cancer properties and its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in human clinical trials.
Conclusion:
In conclusion, this compound is a compound with promising potential for use as a drug candidate. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound for use in human clinical trials.
Métodos De Síntesis
The synthesis of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide involves the reaction of 1-adamantylamine with 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with acryloyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide has shown promising results in various scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
(E)-N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO/c1-14(21-11-16-8-17(12-21)10-18(9-16)13-21)23-20(24)7-4-15-2-5-19(22)6-3-15/h2-7,14,16-18H,8-13H2,1H3,(H,23,24)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRFYCMQYLBFNL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)/C=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5408445.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)
![({4-[(4-ethyl-3,3-dimethylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5408469.png)

![4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)


![6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile](/img/structure/B5408499.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5408506.png)
![(2-furylmethyl)[3-methoxy-4-(2-phenylethoxy)benzyl]amine hydrochloride](/img/structure/B5408513.png)
![4-benzoyl-5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408519.png)


